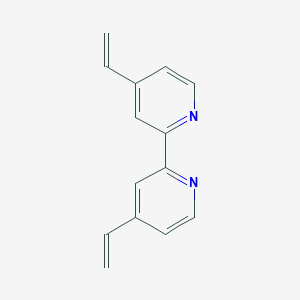

4,4'-Divinyl-2,2'-bipyridine

Beschreibung

Significance of 4,4'-Divinyl-2,2'-bipyridine as a Functional Ligand Precursor

The key to the significance of 4,4'-divinyl-2,2'-bipyridine lies in its bifunctionality. The bipyridine core acts as a bidentate chelating ligand, readily forming stable complexes with a variety of transition metals. wikipedia.orgnih.gov The two vinyl groups are reactive sites that can participate in various organic reactions, most notably polymerization. acs.orgresearchgate.net This dual nature allows for the creation of metallopolymers, where the metal complex is an integral part of the polymer chain. These materials can exhibit interesting electronic, optical, and catalytic properties.

The vinyl groups can be polymerized through methods like reductive electropolymerization, which allows for the deposition of thin, stable, and adherent polymer films on electrode surfaces. acs.orgresearchgate.net This is particularly useful for creating modified electrodes with specific functionalities. However, it has been noted that complexes containing 4,4'-divinyl-2,2'-bipyridine may not polymerize under the same conditions as their 5,5'-divinyl-2,2'-bipyridine (B3307227) counterparts. acs.orgresearchgate.net

The synthesis of 4,4'-divinyl-2,2'-bipyridine itself can be a multi-step process, often starting from 4,4'-dimethyl-2,2'-bipyridine. researchgate.net The characterization of this and related newly synthesized compounds involves techniques such as melting point determination, infrared spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis. researchgate.net

Overview of Key Academic Research Domains and the Compound's Role

The unique properties of 4,4'-divinyl-2,2'-bipyridine and its derivatives make them valuable in several key areas of academic research:

Materials Science and Polymer Chemistry: The ability of 4,4'-divinyl-2,2'-bipyridine to form polymers is a central aspect of its use in materials science. acs.orgresearchgate.net By coordinating with different metal ions, a diverse range of metallopolymers with unique properties can be created. The resulting polymeric films can be designed to have specific redox properties, making them suitable for applications in sensors and electrochromic devices. acs.org

Catalysis: Bipyridine-based ligands are widely used in catalysis. Porous organic polymers (POPs) constructed using divinyl-bipyridine derivatives have shown great catalytic activity for reactions like the cycloaddition of CO2 and epichlorohydrin. theseus.fi For instance, a copper-supported POP derived from 5,5'-divinyl-2,2'-bipyridine demonstrated a high conversion rate and good stability. theseus.fi

Photochemistry and Electrochemistry: Ruthenium and other transition metal complexes of bipyridines are known for their interesting photochemical properties, including intense luminescence. wikipedia.org These properties are harnessed in applications such as dye-sensitized solar cells (DSSCs). researchgate.net By modifying the bipyridine ligand with functional groups, the photophysical and electrochemical properties of the resulting metal complexes can be fine-tuned. For example, the introduction of different substituents can alter the metal-to-ligand charge transfer (MLCT) absorptions and emission wavelengths. researchgate.netmdpi.com

Supramolecular Chemistry: 4,4'-Bipyridine and its derivatives are fundamental building blocks in supramolecular chemistry, where they can act as linkers to form complex architectures like metal-organic frameworks (MOFs). mdpi.com The ability of the bipyridine unit to coordinate with metals and the potential for the vinyl groups to participate in further reactions provide a rich platform for designing novel supramolecular structures.

Interactive Data Tables

Table 1: Physicochemical Properties of Bipyridine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4,4'-Divinyl-2,2'-bipyridine | C14H12N2 | 208.26 | - | - |

| 4,4'-Dibromo-2,2'-bipyridine | C10H6Br2N2 | 313.98 | White powder | 138 |

| 4,4'-Diamino-2,2'-bipyridine | C10H10N4 | 186.21 | - | - |

| 4,4'-Diphenyl-2,2'-bipyridine | C22H16N2 | 308.4 | - | - |

| 4,4'-Dinonyl-2,2'-bipyridine | C28H44N2 | 420.67 | - | - |

Data sourced from ChemSpider and PubChem. chemspider.comossila.comnih.govscbt.comnih.gov

Table 2: Spectroscopic Data for Selected Bipyridine Ligands and Complexes

| Compound/Complex | Technique | Key Observations |

| 4,4'-Divinyl-2,2'-bipyridine | 1H NMR, IR, Mass Spec | Characterized to confirm structure. researchgate.net |

| Ruthenium complexes with substituted bipyridines | UV-vis, Emission Spectroscopy | MLCT absorptions around 455 nm and emissions around 618 nm. researchgate.net |

| Platinum(II) complexes with 4,4'-dialkoxy-2,2'-bipyridine | 1H NMR, 13C NMR, Mass Spec | Characterized for structural elucidation. nih.gov |

| Ruthenium(II) complexes with 2-arylbenzimidazoles and 4,4'-dimethoxycarbonyl-2,2'-bipyridine | UV-vis, Luminescence, CV | Intense absorption up to 700 nm, luminescence in near-IR. mdpi.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethenyl-2-(4-ethenylpyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h3-10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMFFWBJSTXNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Divinyl 2,2 Bipyridine

Multi-Step Synthesis from Substituted Bipyridine Precursors

One of the well-established routes to 4,4'-Divinyl-2,2'-bipyridine involves a sequential functional group transformation starting from a more readily available substituted bipyridine. This method is characterized by its linear progression through several stable intermediates.

Oxidation to Dicarboxylic Acid : The methyl groups of 4,4'-Dimethyl-2,2'-bipyridine are first oxidized to form 2,2'-Bipyridine-4,4'-dicarboxylic acid researchgate.net. This is often achieved using a strong oxidizing agent like potassium permanganate in water researchgate.net.

Esterification : The resulting dicarboxylic acid is then converted into its corresponding methyl ester, 4,4'-Dicarbomethoxy-2,2'-bipyridine, to facilitate the subsequent reduction step researchgate.net.

Reduction to Diol : The diester is reduced to 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine researchgate.net. This step transforms the ester groups into primary alcohols.

Oxidation to Dialdehyde : The diol is then oxidized to yield 4,4'-Diformyl-2,2'-bipyridine (also known as [2,2'-Bipyridine]-4,4'-dicarbaldehyde) researchgate.net.

Wittig Reaction : The final step involves a Wittig reaction on the dialdehyde, which converts the formyl groups into the target vinyl groups, yielding 4,4'-Divinyl-2,2'-bipyridine researchgate.net.

Table 1: Multi-Step Synthesis Pathway and Intermediates

| Step | Starting Material | Key Reagent(s) | Product |

|---|---|---|---|

| 1 | 4,4'-Dimethyl-2,2'-bipyridine | Potassium Permanganate | 2,2'-Bipyridine-4,4'-dicarboxylic acid |

| 2 | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Methanol / Acid Catalyst | 4,4'-Dicarbomethoxy-2,2'-bipyridine |

| 3 | 4,4'-Dicarbomethoxy-2,2'-bipyridine | Reducing Agent | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine |

| 4 | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | Oxidizing Agent | 4,4'-Diformyl-2,2'-bipyridine |

| 5 | 4,4'-Diformyl-2,2'-bipyridine | Wittig Reagent | 4,4'-Divinyl-2,2'-bipyridine |

Modern Cross-Coupling Strategies for Vinyl Group Introduction

More recent synthetic advancements have focused on the use of palladium-catalyzed cross-coupling reactions. These methods offer a more direct route to introduce vinyl groups onto a pre-functionalized bipyridine core, often with higher efficiency and fewer steps.

A highly effective and practical method for synthesizing 4,4'-Divinyl-2,2'-bipyridine is the Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This approach typically involves the reaction of 4,4'-Dibromo-2,2'-bipyridine with a vinylating agent. Potassium vinyltrifluoroborate has emerged as a particularly useful reagent for this purpose. nih.govacs.org It is an air- and water-stable solid that serves as a versatile source of vinyl groups in palladium-catalyzed couplings. cymitquimica.comchemicalbook.com The reaction affords the desired vinyl-substituted bipyridine in moderate to good yields and represents a simple and practical synthesis. nih.govacs.org

The success of cross-coupling strategies extends beyond just the synthesis of the divinyl compound. The general methodology has been applied to create a wide array of alkenyl-substituted bipyridine and polypyridyl ligands. nih.govacs.org For instance, the Suzuki-Miyaura coupling of various bromopolypyridines with potassium vinyltrifluoroborate has been used to synthesize ligands like 5,5'-Divinyl-2,2'-bipyridine (B3307227) and 4'-Vinyl-2,2':6',2''-terpyridine. nih.govacs.org These strategies, including other cross-coupling reactions like Stille and Negishi couplings, have become fundamental in diversifying the range of functionalized bipyridine derivatives available for various applications. mdpi.comnih.gov

Table 2: Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Substrate | Bipyridine core with leaving groups | 4,4'-Dibromo-2,2'-bipyridine |

| Reagent | Vinyl group source | Potassium vinyltrifluoroborate |

| Catalyst | Facilitates C-C bond formation | Palladium complex (e.g., PdCl₂(dppf)) |

| Base | Activates the boronate species | e.g., Cesium Carbonate |

| Product | Final vinylated compound | 4,4'-Divinyl-2,2'-bipyridine |

Comparative Analysis of Synthetic Efficiency and Challenges

When comparing the two primary synthetic routes, distinct advantages and disadvantages emerge for each.

Comparison with 5,5'-Divinyl-2,2'-bipyridine Synthesis Efficiency

| Step | Reaction | Reagents/Conditions | Yield (4,4'-isomer) | Yield (5,5'-isomer) |

| 1 | Oxidation of Dimethyl-bipyridine to Dicarboxylic Acid | - | Reported as part of the overall synthesis | Not explicitly reported |

| 2 | Esterification to Dimethyl Ester | - | Reported as part of the overall synthesis | Not applicable in the reported route |

| 3 | Reduction to Diol | - | Reported as part of the overall synthesis | Not applicable in the reported route |

| 4 | Oxidation to Dialdehyde | - | Reported as part of the overall synthesis | Two-step process: enamination and oxidative cleavage |

| 5 | Wittig Reaction to Divinyl-bipyridine | Methylenetriphenylphosphorane | Part of 12% overall yield | Not explicitly reported |

| Overall Yield | 12% | Estimated |

Detailed Research Findings:

For 5,5'-Divinyl-2,2'-bipyridine , the synthetic approach also hinges on the preparation of the corresponding dialdehyde. A two-step method for the synthesis of 2,2'-bipyridine-5,5'-dicarbaldehyde from 5,5'-dimethyl-2,2'-bipyridine has been described. This involves an initial enamination reaction, followed by oxidative cleavage to yield the dialdehyde. While the efficiency of this specific two-step conversion to the dialdehyde is not detailed in the available literature, the subsequent Wittig reaction to form the divinyl product would be expected to proceed with efficiencies comparable to those observed for the 4,4'-isomer. The lack of a comprehensive, reported synthesis of 5,5'-Divinyl-2,2'-bipyridine with detailed yields for each step makes a direct and precise comparison of efficiency challenging. However, the synthetic strategies for both isomers rely on the functionalization of the methyl groups of the respective dimethyl-bipyridine precursors, with the key difference lying in the specific methods employed to achieve the intermediate dialdehydes.

Coordination Chemistry and Complexation Behavior of 4,4 Divinyl 2,2 Bipyridine

Synthesis and Characterization of Metal Complexes Incorporating 4,4'-Divinyl-2,2'-bipyridine

The synthesis of metal complexes with 4,4'-divinyl-2,2'-bipyridine generally follows established procedures for other bipyridine ligands. These methods typically involve the reaction of the ligand with a suitable metal salt or a precursor complex in an appropriate solvent.

Ruthenium(II) polypyridyl complexes are among the most studied due to their rich photochemical and electrochemical properties. researchgate.net The synthesis of Ru(II) complexes with 4,4'-divinyl-2,2'-bipyridine often starts from a ruthenium precursor such as RuCl₃·xH₂O or cis-[Ru(bpy)₂Cl₂]. mdpi.comuark.edu A general synthetic route involves refluxing the ruthenium precursor with the 4,4'-divinyl-2,2'-bipyridine ligand in a solvent like ethanol or dimethylformamide. mdpi.com

For instance, the preparation of a heteroleptic complex like [Ru(bpy)₂(4,4'-divinyl-bpy)]²⁺ (where bpy is 2,2'-bipyridine) can be achieved by reacting cis-[Ru(bpy)₂Cl₂] with one equivalent of 4,4'-divinyl-2,2'-bipyridine. Homoleptic complexes, such as [Ru(4,4'-divinyl-bpy)₃]²⁺, are synthesized by reacting a simple ruthenium salt with three equivalents of the ligand. researchgate.net

Following the reaction, the complexes are typically purified using column chromatography and precipitated as hexafluorophosphate (PF₆⁻) or chloride (Cl⁻) salts. uark.edunih.gov Characterization is performed using standard spectroscopic techniques, including ¹H NMR, mass spectrometry, and elemental analysis, to confirm the structure and purity of the final product. researchgate.net

Table 1: Representative Ruthenium(II) Bipyridine Complexes and Synthesis Precursors

| Complex Type | General Formula | Common Ruthenium Precursor | Ligand |

|---|---|---|---|

| Homoleptic | [Ru(L)₃]²⁺ | RuCl₃·xH₂O | 4,4'-Divinyl-2,2'-bipyridine (L) |

| Heteroleptic | [Ru(bpy)₂(L)]²⁺ | cis-[Ru(bpy)₂Cl₂] | 4,4'-Divinyl-2,2'-bipyridine (L) |

| Arene Complex | [(arene)Ru(L)Cl]⁺ | [(arene)RuCl₂]₂ | 4,4'-Divinyl-2,2'-bipyridine (L) |

The versatility of vinyl-substituted bipyridine ligands extends to other d⁶ transition metals like Iridium(III) and Rhenium(I), which form luminescent complexes with applications in bioimaging and sensing. nih.gov

Iridium(III) Complexes: Iridium(III) forms highly stable octahedral complexes, often through cyclometalation. nih.gov A typical structure is [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand (like 2-phenylpyridine) and N^N is a diimine ligand such as 4,4'-divinyl-2,2'-bipyridine. The synthesis involves reacting a bridged iridium dimer, such as [Ir(ppy)₂Cl]₂, with the vinyl-bipyridine ligand. nih.gov

Rhenium(I) Complexes: Rhenium(I) commonly forms complexes of the type fac-[Re(N^N)(CO)₃X], where X is a halide or another monodentate ligand. rsc.org These are synthesized by reacting the rhenium pentacarbonyl halide, Re(CO)₅Cl, with 4,4'-divinyl-2,2'-bipyridine in a high-boiling solvent. The resulting complexes are known for their characteristic Metal-to-Ligand Charge Transfer (MLCT) luminescence. nih.gov

Substituents on the bipyridine ring system play a critical role in tuning the electronic and steric properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complexes. The vinyl groups in 4,4'-divinyl-2,2'-bipyridine are considered to be weakly electron-donating and can extend the π-conjugation of the bipyridine system.

This electron-donating character increases the electron density on the pyridine rings and the coordinating nitrogen atoms. This has several key consequences:

Increased Donor Strength: The ligand becomes a stronger σ-donor, leading to a more stable metal-ligand bond.

Modulation of Redox Potentials: The increased electron density at the metal center makes the complex easier to oxidize. Consequently, the metal-centered oxidation potential (e.g., Ru²⁺/³⁺) is shifted to more negative values compared to complexes with unsubstituted bipyridine.

Tuning of Photophysical Properties: The electronic nature of the substituents directly influences the energy of the frontier orbitals, which is crucial for the photophysical properties of the complex.

Electronic Structure and Photophysical Properties of 4,4'-Divinyl-2,2'-bipyridine Complexes

Complexes of 4,4'-divinyl-2,2'-bipyridine, particularly with d⁶ metals like Ru(II), Ir(III), and Re(I), are characterized by intense and broad absorption bands in the visible and near-UV regions of the electromagnetic spectrum. wikipedia.orgosti.gov These transitions are typically not due to d-d transitions within the metal center but are instead assigned as Metal-to-Ligand Charge Transfer (MLCT) transitions. wikipedia.orgnih.gov

An MLCT transition involves the promotion of an electron from a filled, metal-centered d-orbital to an empty, ligand-based π* orbital upon absorption of light. osti.govnih.gov In the case of a Ruthenium(II) complex with 4,4'-divinyl-2,2'-bipyridine, this can be represented as:

[Ru²⁺(dπ)⁶(L)₃] + hν → [Ru³⁺(dπ)⁵(L)₂(L⁻˙)]*

The energy of this MLCT state is highly sensitive to the nature of both the metal and the ligand. The vinyl substituents on the bipyridine ligand influence the MLCT energy in two primary ways:

Lowering the Ligand π Orbital Energy:* The vinyl groups extend the π-system of the bipyridine ligand, which lowers the energy of the lowest unoccupied molecular orbital (LUMO), the π* orbital.

Raising the Metal d-Orbital Energy: As electron-donating groups, they increase the electron density on the metal, raising the energy of the highest occupied molecular orbital (HOMO), the metal d-orbitals.

Both effects contribute to a decrease in the HOMO-LUMO gap, resulting in a red-shift (a shift to lower energy or longer wavelength) of the MLCT absorption and emission bands compared to complexes with unsubstituted 2,2'-bipyridine (B1663995). This tunability is a cornerstone of designing metal complexes for specific applications, such as photosensitizers in solar cells or luminescent probes. Complexes with 4,4'-dimethyl-2,2'-bipyridine, a related ligand with electron-donating methyl groups, also show this red-shift, with typical MLCT absorption bands observed between 301 and 306 nm. nih.gov

Table 2: Effect of 4,4'-Substituents on Photophysical Properties of [Ru(bpy)₂L]²⁺ type Complexes

| Substituent on Ligand (L) | Electronic Effect | Effect on Metal d-orbitals (HOMO) | Effect on Ligand π* orbitals (LUMO) | Resulting Shift in MLCT Spectrum |

|---|---|---|---|---|

| -H (unsubstituted) | Neutral | Baseline | Baseline | Reference |

| -CH=CH₂ (Vinyl) | Weakly Electron-Donating / π-Extending | Raises Energy | Lowers Energy | Red-Shift (Lower Energy) |

| -CH₃ (Methyl) | Electron-Donating | Raises Energy | Slightly Raises Energy | Red-Shift (Lower Energy) |

| -COOH (Carboxylic Acid) | Electron-Withdrawing | Lowers Energy | Lowers Energy | Blue-Shift (Higher Energy) |

Investigation of Ligand-to-Ligand Charge Transfer (LLCT) Contributions

In heteroleptic complexes featuring 4,4'-Divinyl-2,2'-bipyridine alongside other ligands, particularly those with pronounced electron-accepting capabilities, the possibility of Ligand-to-Ligand Charge Transfer (LLCT) transitions arises. These transitions involve the photo-induced transfer of an electron from an orbital predominantly localized on the electron-rich divinyl-bipyridine ligand to an orbital centered on the electron-accepting ligand.

Detailed spectroscopic investigations, often employing transient absorption spectroscopy, are instrumental in identifying and characterizing LLCT states. While direct experimental data specifically quantifying LLCT contributions in 4,4'-Divinyl-2,2'-bipyridine complexes is not extensively documented in publicly available literature, the principles can be inferred from studies on analogous systems. For instance, in ruthenium(II) complexes containing both electron-donating and electron-withdrawing bipyridine ligands, the excited electron, following initial Metal-to-Ligand Charge Transfer (MLCT), can localize on the more electron-accepting ligand. This subsequent interligand electron transfer (ILET) process can occur on ultrafast timescales, from sub-picosecond to tens of picoseconds.

The energy of the LLCT transition is intrinsically linked to the difference in the reduction potentials of the donor (divinyl-bipyridine) and acceptor ligands. The vinyl groups, being electron-donating, raise the energy of the highest occupied molecular orbital (HOMO) of the 4,4'-Divinyl-2,2'-bipyridine ligand, making it a more favorable electron donor in a potential LLCT process.

To illustrate the concept, consider a hypothetical heteroleptic complex [M(4,4'-divinyl-2,2'-bipyridine)(acceptor-ligand)]^n+. The pertinent electrochemical and spectroscopic parameters that would be investigated are presented in the interactive table below.

| Parameter | Description | Expected Trend for LLCT |

| E°(donor+/0) | Oxidation potential of the donor ligand (4,4'-divinyl-2,2'-bipyridine). | Lower (more easily oxidized) due to vinyl groups. |

| E°(acceptor/acceptor-) | Reduction potential of the acceptor ligand. | Higher (more easily reduced). |

| λ_LLCT | Wavelength of the LLCT absorption band. | Dependent on the energy gap between the donor and acceptor ligand orbitals. |

| τ_LLCT | Lifetime of the LLCT excited state. | Can be very short, often in the picosecond or femtosecond regime. |

Note: The data in this table is illustrative of the parameters studied to investigate LLCT contributions and does not represent actual experimental values for a specific complex.

Correlation between Substituent Donation and Electronic Transitions

The electron-donating nature of the vinyl substituents in 4,4'-Divinyl-2,2'-bipyridine has a predictable and quantifiable effect on the electronic transitions of its metal complexes. This relationship is often rationalized through the lens of Hammett parameters, which provide a quantitative measure of the electronic influence of substituents on a benzene ring, and by extension, on heterocyclic systems like bipyridine.

The vinyl group is characterized by a negative Hammett parameter (σp), indicating its electron-donating character through resonance. This donation of electron density to the bipyridine π-system has two primary consequences for the electronic structure of the metal complex:

Destabilization of the Metal d-orbitals (HOMO): The increased electron density on the bipyridine ligand leads to greater electron-electron repulsion with the metal's d-orbitals, effectively raising their energy level.

Stabilization of the Ligand π-orbitals (LUMO):* The extended conjugation provided by the vinyl groups can lead to a slight stabilization (lowering in energy) of the ligand's lowest unoccupied molecular orbital.

The most prominent electronic transition in many transition metal complexes of bipyridine is the Metal-to-Ligand Charge Transfer (MLCT) band, which corresponds to the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of this transition (E_MLCT) is directly affected by the energy gap between the HOMO and LUMO.

The electron-donating vinyl groups, by raising the HOMO energy, decrease the HOMO-LUMO gap. This results in a bathochromic (red) shift of the MLCT absorption and emission bands to lower energies (longer wavelengths). This correlation can be systematically studied by comparing a series of complexes with differently substituted bipyridine ligands.

The following interactive table summarizes the expected correlation between the electronic properties of the substituent and the observed electronic transitions in a series of [M(4,4'-X-2,2'-bipyridine)_n]^m+ complexes.

| Substituent (X) | Hammett Parameter (σp) | HOMO Energy | LUMO Energy | E_MLCT (eV) | λ_max (nm) |

| -NO₂ | +0.78 | Lowered | Lowered | Higher | Shorter (Blue-shifted) |

| -H | 0.00 | Reference | Reference | Reference | Reference |

| -CH₃ | -0.17 | Raised | Slightly Raised | Lower | Longer (Red-shifted) |

| -CH=CH₂ | -0.22 | Raised | Slightly Lowered | Lower | Longer (Red-shifted) |

| -N(CH₃)₂ | -0.83 | Significantly Raised | Raised | Significantly Lower | Significantly Longer (Red-shifted) |

Note: This table presents a qualitative trend based on established principles of substituent effects. The Hammett parameter for the vinyl group is provided for context. Actual values for HOMO/LUMO energies and λ_max would be determined experimentally for specific metal complexes.

Polymerization and Electrochemical Applications of 4,4 Divinyl 2,2 Bipyridine Derivatives

Electropolymerization Mechanisms and Behavior

The formation of polymeric films from 4,4'-Divinyl-2,2'-bipyridine derivatives is primarily achieved through electropolymerization, a process where an electrical potential initiates the polymerization of monomers in solution onto an electrode surface.

Reductive Electropolymerization of Vinyl-Substituted Bipyridine Metal Complexes

Reductive electropolymerization is an effective technique for creating thin films of polymers from pyridyl and polypyridyl complexes that contain vinyl groups. The process is believed to be initiated anionically. This involves the reduction of the vinyl-substituted ligands, which is followed by the formation of carbon-carbon bonds as radicals react and the polymer chain propagates. This method has proven useful for the copolymerization of various metal complexes.

In the context of vinyl-substituted bipyridine metal complexes, the initial reduction often occurs at the bipyridine ligand. This generates a radical anion on the ligand, which then triggers the polymerization of the vinyl groups.

Steric Hindrance Effects on the Polymerization Efficiency of 4,4'-Divinyl-2,2'-bipyridine Complexes

The position of the vinyl substituents on the bipyridine ring significantly impacts the efficiency of electropolymerization due to steric hindrance. Research has shown that a ruthenium complex containing 4,4'-Divinyl-2,2'-bipyridine, specifically [Ru(4,4′-dvbpy)(bpy)₂]²⁺, does not undergo polymerization under the same conditions where its counterpart with 5,5'-Divinyl-2,2'-bipyridine (B3307227) readily forms a stable and adherent film.

This difference in reactivity is attributed to the steric hindrance caused by the proximity of the vinyl groups to the coordination site of the metal and the adjacent pyridine ring in the 4,4'-isomer. This steric hindrance can impede the necessary orientation and interaction between monomer units for chain propagation to occur effectively. In contrast, the vinyl groups in the 5,5'-position are further away from the coordination sphere, leading to less steric hindrance and facilitating the polymerization process. This highlights the critical role of ligand design in the successful formation of metallopolymers via electropolymerization.

Role of Vinyl Groups in Facilitating Polymer Network Formation

The vinyl groups are the fundamental components that enable the formation of the polymer network. In the case of 4,4'-Divinyl-2,2'-bipyridine, the presence of two vinyl groups per monomer unit allows for the potential of cross-linking between polymer chains. This cross-linking can lead to the formation of a more robust and stable three-dimensional polymer network on the electrode surface, as opposed to a linear polymer.

The formation of this network is initiated by the electrochemical reduction of the monomer, which activates the vinyl groups. The subsequent propagation involves the reaction of these activated vinyl groups with other monomers in the vicinity, leading to the growth of the polymer film. The bifunctionality of the divinyl monomer is crucial for creating a networked structure, which contributes to the stability and adherence of the resulting film.

Formation and Characteristics of Metallopolymeric Films

The electropolymerization of 4,4'-Divinyl-2,2'-bipyridine metal complexes results in the formation of metallopolymeric films on the electrode surface. The properties of these films are of significant interest for various electrochemical applications.

Film Stability and Adherence on Electrode Surfaces

The resulting metallopolymeric films are generally stable and adhere well to the electrode surface. These films can be deposited on various conductive surfaces, including glassy carbon and indium tin oxide (ITO) glass electrodes. The stability of these films is crucial for their long-term performance in electrochemical devices. The robust nature of the polymer network, potentially enhanced by cross-linking, contributes to this stability, preventing the loss of the complex from the electrode into the surrounding solution.

The adherence of the polymer to the electrode is a critical factor. Good adhesion ensures a stable electrical and mechanical connection between the film and the electrode, which is essential for efficient charge transfer and durability.

Electrochemical Redox Processes within Polymeric Matrices

Metallopolymeric films derived from vinyl-substituted bipyridine complexes exhibit well-defined redox processes. These processes are typically associated with the metal center of the complex. For instance, in ruthenium-based polymers, the Ru(II)/Ru(III) redox couple is a characteristic feature observed in cyclic voltammetry.

The polymer matrix can influence the electrochemical behavior of the entrapped metal complexes. The thin films of these polymers often exhibit Nernstian electron transfer at low scan rates, as indicated by a small peak separation between the cathodic and anodic peaks in their cyclic voltammograms. At higher scan rates, the behavior may transition to a diffusion-controlled mass transfer process. The surface coverage of the polymer film on the electrode can be determined by integrating the area under the anodic or cathodic peak of the characterization voltammograms.

The electrochemical properties of these films, including the redox potentials of the metal centers, can be tuned by modifying the ligands or the metal ions used in the complex. This tunability is a key advantage for designing materials with specific electrochemical properties for targeted applications.

Below is a table summarizing the electrochemical data for a related ruthenium polypyridyl complex, which provides an example of the type of redox behavior observed in these systems.

| Complex | Redox Couple | Potential (V vs. NHE) |

| [Ru(Me₂Ntrpy)(bpy-OMe)(OH₂)]²⁺ | Ru(III)/Ru(II) | 0.71 |

| Ru(IV)/Ru(III) | 1.15 | |

| Ru(V)/Ru(IV) | 1.37 |

This data is for a complex with related ligands and serves to illustrate the multiple redox states accessible in such systems. nih.gov

Studies on Apparent Diffusion Constants and Charge Trapping Phenomena

The electrochemical behavior of polymer films derived from vinyl-substituted bipyridine ligands is significantly influenced by their charge transport properties. Key parameters in characterizing these properties are the apparent diffusion coefficient for charge transport (D_app) and the phenomenon of charge trapping. These factors dictate the efficiency and stability of the polymer films in electrochemical applications.

Research into the reductive electropolymerization of transition-metal complexes containing divinyl-bipyridine ligands has provided valuable insights into these phenomena. A comparative study involving ruthenium(II) complexes with 5,5'-divinyl-2,2'-bipyridine (5,5'-dvbpy) and 4,4'-divinyl-2,2'-bipyridine (4,4'-dvbpy) revealed significant differences in their ability to form polymer films. While complexes with the 5,5'-dvbpy ligand could be successfully deposited on electrode surfaces, the analogous complex, [Ru(4,4'-dvbpy)(bpy)₂]²⁺, did not polymerize under the same reductive conditions acs.org.

However, the studies on the polymerizing 5,5'-dvbpy analogues offer a direct window into the charge transport dynamics relevant to such systems. For films of poly-[Ru(5,5'-dvbpy)(bpy)₂]²⁺, the apparent diffusion constant was determined. As the number of polymerizable dvbpy ligands per complex increased, from one to three, the resulting polymeric films exhibited more significant entanglement and cross-linking. This structural change had a direct impact on electrochemical properties, leading to larger charge-trapping currents and smaller apparent diffusion constants acs.org. Charge trapping refers to the localization of charge carriers (electrons or holes) at defects or specific sites within the polymer matrix, which impedes their movement through the film sarcouncil.comrsc.org.

The decrease in the apparent diffusion constant with increased cross-linking suggests that the charge transport mechanism is hindered by the more rigid and entangled polymer structure. Charge transport in these redox polymer films is understood to occur via a charge-hopping mechanism between adjacent redox-active metal centers. A more constrained polymer network increases the energy barrier for the necessary polymer chain and counter-ion motion that accompanies this process, thereby lowering the D_app value acs.orgacs.org.

In related systems, such as films of poly[Ru(4-methyl-4'-vinyl-2,2'-bipyridine)(phen)₂], the charge propagation also models diffusion-controlled mass transfer processes at higher scan rates in cyclic voltammetry experiments researchgate.net. The efficiency of this process is critical for the performance of the film in any application requiring rapid and reversible redox cycles.

The following table summarizes the findings on how the number of polymerizable ligands affects charge transport properties in poly-[Ru(5,5'-dvbpy)ₓ(bpy)₃₋ₓ]²⁺ films acs.org.

| Complex | Number of dvbpy Ligands | Relative Charge Trapping | Apparent Diffusion Constant (D_app) |

| [Ru(5,5'-dvbpy)(bpy)₂]²⁺ | 1 | Lower | Larger |

| [Ru(5,5'-dvbpy)₂(bpy)]²⁺ | 2 | Intermediate | Intermediate |

| [Ru(5,5'-dvbpy)₃]²⁺ | 3 | Higher | Smaller |

Integration into Electrocatalytic Systems

The integration of 4,4'-divinyl-2,2'-bipyridine and its derivatives into electrocatalytic systems is primarily achieved by immobilizing them onto electrode surfaces. The resulting polymer-modified electrodes can act as robust platforms for heterogeneous catalysis, combining the specific catalytic activity of the bipyridine-metal complex with the practical advantages of a solid-supported system.

Electropolymerization is a direct and effective method for the functionalization of electrode surfaces with vinyl-bipyridine-based systems. This technique involves the electrochemical reduction or oxidation of a monomer complex, initiating a polymerization reaction that deposits a thin, adherent film directly onto the conductive surface biointerfaceresearch.com. For instance, ruthenium complexes of 4-methyl-4'-vinyl-2,2'-bipyridine have been successfully used to modify glassy carbon electrodes via cyclic voltammetry researchgate.net. This process is rapid and creates a stable, electroactive polymer film whose thickness, and therefore surface coverage, can be controlled by parameters such as the number of polymerization cycles researchgate.net.

The vinyl groups on the bipyridine ligand are crucial for this process, as they provide the reactive sites for polymerization. The resulting poly(vinyl-bipyridine) backbone serves to immobilize the catalytically active metal centers onto the electrode. This approach has been used to create bilayer electrodes, for example, by first modifying a platinum electrode with a film of poly[Ru(4-vinyl-4′-methyl-2,2′-bipyridine)₃]²⁺ and then electropolymerizing a second layer, such as polypyrrole, on top of it rsc.org. Such structured surfaces can be designed to facilitate mediated redox reactions where the bipyridine-based polymer acts as a charge-transfer mediator between the electrode and a second layer or the analyte in solution rsc.org.

While the [Ru(4,4'-dvbpy)(bpy)₂]²⁺ complex itself was found to be resistant to reductive polymerization, the principle of using vinyl-substituted bipyridines to create functional electrode surfaces remains a cornerstone of this field acs.org. The success of this method depends on the specific isomer and electronic environment of the complex, as demonstrated by the successful polymerization of the 5,5'-dvbpy analogue acs.org.

Polymers derived from vinyl-bipyridine ligands are excellent supports for creating heterogeneous catalysts for redox reactions. By immobilizing catalytically active metal complexes within a polymer matrix on an electrode, it is possible to overcome common challenges associated with homogeneous catalysis, such as catalyst recovery and reuse nih.gov.

The design of these heterogeneous catalysts involves two key components: the polymer support and the active metal center. Poly(vinylpyridine) and its derivatives provide a stable, non-leaching scaffold researchgate.netrsc.org. The bipyridine units within the polymer chain can chelate various transition metals, creating localized catalytic sites. For example, bipyridine-based organosilica nanotubes have been used to immobilize iridium complexes, creating highly active and robust molecular heterogeneous catalysts for C-H bond activation, a critical redox reaction in organic synthesis nih.govrsc.org. These nanotube-supported catalysts demonstrated enhanced activity and durability compared to their homogeneous counterparts, a benefit attributed to the isolation of active sites which prevents aggregation-induced deactivation nih.govrsc.org.

Supramolecular Chemistry and Metal Organic Frameworks Mofs Involving 4,4 Divinyl 2,2 Bipyridine

4,4'-Divinyl-2,2'-bipyridine as a Self-Assembly Building Block

Coordination-driven self-assembly is a powerful strategy that utilizes the predictable bonding between metal ions and organic ligands to construct discrete, large-scale molecular architectures. The bipyridine unit is a classic bidentate ligand in this context, and derivatives like 4,4'-Divinyl-2,2'-bipyridine bring added functionality to this process.

The rational design of supramolecular structures relies on the use of building blocks with well-defined geometric and chemical properties. Bipyridine-based ligands, such as 4,4'-Divinyl-2,2'-bipyridine, are prized for their linear, rigid nature, which allows them to act as predictable "struts" in larger assemblies.

Key principles guiding the assembly of architectures with these building blocks include:

Coordination Geometry: The choice of metal ion dictates the geometry of the resulting complex. Square-planar metals (like Pd(II) or Pt(II)) combined with linear bipyridine ligands can form molecular squares or rectangles, while metals favoring octahedral coordination can lead to three-dimensional cages.

Ligand Rigidity and Length: The rigidity of the 4,4'-bipyridine core ensures the formation of well-defined, predictable structures rather than ill-defined oligomers. Its length determines the size of the cavity within the resulting cage or macrocycle.

Functional Groups: The vinyl groups on 4,4'-Divinyl-2,2'-bipyridine are particularly significant. They serve as reactive sites for post-assembly modification, allowing for the covalent linking of multiple supramolecular cages into larger polymeric networks or the attachment of other functional moieties.

Non-Covalent Interactions: Beyond metal-ligand bonds, weaker forces such as π-π stacking, C-H···π interactions, and hydrophobic effects play a crucial role in the stability and guest-binding properties of the final assembly. The aromatic nature of the bipyridine rings is central to these interactions.

The self-assembly process is often reversible, allowing for error correction and leading to the thermodynamically most stable product. This results in the high-yield formation of complex, aesthetically pleasing, and functional supramolecular structures.

Supramolecular cages and macrocycles constructed from bipyridine ligands often feature well-defined internal cavities capable of encapsulating guest molecules. This host-guest chemistry is central to applications in sensing, catalysis, and drug delivery.

The recognition process is governed by a combination of factors:

Size and Shape Complementarity: The guest molecule must fit within the host's cavity. The predictable geometry of assemblies made with 4,4'-bipyridine derivatives allows for the rational design of hosts for specific guests.

Chemical Complementarity: The electronic properties of the host's interior influence what type of guest it will bind. Bipyridinium-based hosts, for instance, are electron-deficient and preferentially bind electron-rich aromatic guests.

Solvent Effects: The interactions are highly dependent on the solvent. In aqueous media, hydrophobic effects often drive the encapsulation of nonpolar guests.

Terpyridine-based metallo-cages have been shown to form large cavities that can be threaded with guest molecules like difunctional alkylammonium salts, leading to the formation of novel metallo-gels. rsc.orgnih.gov This demonstrates how host-guest interactions can be used to create extended, functional materials. The vinyl groups of 4,4'-Divinyl-2,2'-bipyridine could be polymerized after guest encapsulation, permanently trapping the guest and creating a functional composite material.

Integration of 4,4'-Divinyl-2,2'-bipyridine Derivatives in MOFs

Metal-organic frameworks (MOFs) are crystalline, porous materials constructed from metal nodes and organic linkers. The use of bipyridine-based linkers, including functionalized derivatives, is a powerful strategy for creating robust and versatile MOFs.

The design of the organic linker is critical to controlling the properties of a MOF. Bipyridine ligands like 4,4'-bipyridine are often used as "pillars" to connect two-dimensional layers of metal-carboxylate sheets into three-dimensional frameworks. rsc.org

Key design aspects involving 4,4'-Divinyl-2,2'-bipyridine and its derivatives include:

Functionality: The vinyl groups are prime sites for post-synthetic modification. After the MOF is constructed, these groups can undergo various chemical reactions, such as polymerization or click chemistry, to introduce new functionalities, alter pore environments, or link the MOF to a substrate.

Mixed-Linker Strategy: 4,4'-Divinyl-2,2'-bipyridine can be used in combination with other linkers, such as dicarboxylates, to create mixed-ligand MOFs. researchgate.net This approach allows for fine-tuning of the framework's pore size, stability, and chemical properties.

The table below illustrates how linker modification affects the properties of bipyridine-based MOFs.

| MOF System | Bipyridine Ligand | Modification | Resulting Property Change |

| UiO-67-based Pd Catalyst | 2,2'-bipyridine-5,5'-dicarboxylic acid | Addition of methyl groups at 6,6' positions | 110-fold enhancement in catalytic activity for Suzuki-Miyaura coupling compared to the non-methylated version. iastate.edu |

| Mixed-linker MOF | 2,2'-bipyridine-5,5'-dicarboxylic acid | Used in conjunction with unfunctionalized linkers | Allows for tunable incorporation of metal catalysts. researchgate.net |

| Lanthanide MOF | 2,2'-bipyridine-5,5'-dicarboxylic acid | None | Framework exhibits reversible "breathing" with up to 23% change in unit cell volume upon solvent desorption/adsorption. acs.org |

Different synthetic conditions and metal choices can lead to a variety of structures even with the same set of linkers. For example, using 4,4'-bipyridine with transition metals and a flexible dicarboxylate has produced 1D, 2D, and 3D frameworks depending on the solvent used during synthesis. rsc.org The topology of these networks can be described using specific symbols, such as cds for a CdSO4-type network or sql for a square-grid layer. frontiersin.orgmdpi.com A study on copper(II) MOFs demonstrated that varying the solvent could tune the topology of frameworks built with 4,4'-dipyridyl ligands. acs.org This control over the final architecture is fundamental to designing MOFs with specific pore sizes and shapes for targeted applications.

The table below summarizes the structural diversity achieved with 4,4'-bipyridine linkers.

| Metal Ion(s) | Co-Linker(s) | Resulting Structure/Topology | Reference |

| Ni(II) | None | 3D foldable framework with cds topology. mdpi.com | |

| Cd(II), Mn(II), Zn(II) | 1,3-adamantanediacetate | 1D, 2D, and 3D structures depending on the metal and solvent. rsc.org | |

| Co(II) | 1,2,4,5-benzenetetracarboxylate | 3D pillared-layer framework. rsc.org | |

| Cu(II) | Chloride | 2D sheets and 3D polymers with bey and sql topologies. acs.org | |

| Fe(II), Co(II) | 1,4-benzenedicarboxylate | Permanently porous solid with weakly coupled paramagnetic centers. acs.org |

A closely related class of ligands, bipyridine dicarboxylates like 2,2'-bipyridine-4,4'-dicarboxylic acid (H2bpydc), are also extensively used in MOF synthesis. frontiersin.org These ligands combine the metal-chelating ability of the bipyridine unit with the strong coordinating power of carboxylate groups, making them excellent candidates for building robust, porous frameworks. frontiersin.orgnih.gov

MOFs constructed from these ligands have shown significant promise for various applications, particularly in gas adsorption. For instance, two porous MOFs, designated JMS-3 and JMS-4, were synthesized from Cd(II) and Zn(II) with H2bpydc. frontiersin.org These materials displayed a 2D network structure with a square lattice (sql ) topology and were effective in adsorbing carbon dioxide. frontiersin.org Another study reported a vanadium-based MOF using the same ligand (V/BP-MOF) which demonstrated high efficiency as an adsorbent for Congo Red dye and also possessed antimicrobial properties. frontiersin.orgnih.gov

The adsorption capabilities of several bipyridine dicarboxylate-based MOFs are detailed below.

| MOF Name | Metal Center | Ligand | Adsorbate | Adsorption Capacity |

| JMS-3a (activated) | Cd(II) | 2,2'-bipyridine-4,4'-dicarboxylic acid | CO2 @ 273 K | 1.39 mmol g⁻¹ frontiersin.org |

| JMS-4a (activated) | Zn(II) | 2,2'-bipyridine-4,4'-dicarboxylic acid | CO2 @ 273 K | 0.71 mmol g⁻¹ frontiersin.org |

| V/BP-MOF | V(III) | 2,2'-bipyridine-4,4'-dicarboxylic acid | Congo Red | 94% removal frontiersin.org |

| SUMOF-6-Ln | Lanthanides (Nd, Sm, etc.) | 2,2'-bipyridine-5,5'-dicarboxylic acid | Solvent (DMF) | Shows reversible structural transformation upon adsorption/desorption. acs.org |

These findings underscore the importance of bipyridine-based ligands in the development of functional porous materials. The ability to modify the bipyridine core, as seen with 4,4'-Divinyl-2,2'-bipyridine, opens up further avenues for creating highly specialized MOFs with tailored properties for catalysis, separation, and sensing.

Advanced Analytical and Spectroscopic Characterization of 4,4 Divinyl 2,2 Bipyridine Systems

Spectroscopic Methodologies for Structural and Electronic Elucidation

Spectroscopic techniques are pivotal in providing detailed information about the molecular framework and electronic properties of 4,4'-Divinyl-2,2'-bipyridine.

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4,4'-Divinyl-2,2'-bipyridine, the IR spectrum provides clear evidence for the key structural components: the bipyridine core and the vinyl substituents. researchgate.net

The spectrum is characterized by several key absorption bands. Vibrations associated with the C=C and C=N bonds of the pyridine rings typically appear in the 1600-1400 cm⁻¹ region. The presence of the vinyl groups (C=CH₂) is confirmed by characteristic C=C stretching vibrations around 1630 cm⁻¹ and C-H out-of-plane bending (wagging) vibrations for the vinyl protons, which are typically observed in the 1000-900 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the aromatic and vinyl protons are found above 3000 cm⁻¹. scirp.org The specific frequencies of these bands can be influenced by the electronic environment and conjugation within the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic/Vinyl C-H | Stretching | >3000 | scirp.org |

| Vinyl C=C | Stretching | ~1630 | researchgate.net |

| Bipyridine Ring C=C, C=N | Stretching | 1600-1400 | rsc.org |

| Vinyl C-H | Out-of-plane bend | 1000-900 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to confirm the synthesis and purity of 4,4'-Divinyl-2,2'-bipyridine.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For 4,4'-Divinyl-2,2'-bipyridine, the spectrum displays distinct signals for the bipyridine ring protons and the vinyl group protons. researchgate.net Due to the molecule's symmetry, the two pyridine rings are chemically equivalent. The protons on the pyridine rings (H3, H5, H6) appear as distinct multiplets in the aromatic region (typically δ 7.0-8.7 ppm). The vinyl group gives rise to three signals: one for the proton attached to the same carbon as the pyridine ring (CH=) and two for the terminal methylene protons (=CH₂). These signals typically appear between δ 5.5 and 7.0 ppm and show characteristic splitting patterns (e.g., doublet of doublets) due to coupling with each other. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of 4,4'-Divinyl-2,2'-bipyridine would show distinct signals for the carbons of the bipyridine core and the vinyl groups. The quaternary carbons (C2, C4) and the protonated carbons (C3, C5, C6) of the pyridine rings would appear in the aromatic region (δ 120-158 ppm). researchgate.net The two carbons of each vinyl group would also give rise to distinct signals in the olefinic region (typically δ 115-140 ppm).

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Bipyridine Ring Protons (H3, H5, H6) | 7.0 - 8.7 | researchgate.net |

| ¹H | Vinyl Protons (CH=, =CH₂) | 5.5 - 7.0 | researchgate.net |

| ¹³C | Bipyridine Ring Carbons | 120 - 158 | researchgate.net |

| ¹³C | Vinyl Carbons | 115 - 140 | researchgate.net |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 4,4'-Divinyl-2,2'-bipyridine (molar mass: 208.26 g/mol ), the mass spectrum will show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. researchgate.net Analysis of the fragmentation pattern can further confirm the structure, revealing the loss of vinyl groups or cleavage of the bipyridine ring system under the high-energy conditions of the mass spectrometer.

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The spectrum of 4,4'-Divinyl-2,2'-bipyridine and its metal complexes is dominated by intense absorption bands in the ultraviolet region, which are assigned to π→π* transitions within the conjugated bipyridine ligand. nih.gov The vinyl groups extend the π-conjugation of the bipyridine system, which can cause a red shift (a shift to longer wavelengths) of these absorption bands compared to the unsubstituted 2,2'-bipyridine (B1663995).

When coordinated to a transition metal, such as ruthenium(II) or rhenium(I), new absorption bands appear at lower energies (in the visible region). researchgate.net These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. researchgate.netnih.gov The energy of these MLCT bands is sensitive to the nature of the ligand, the metal, and the solvent.

Luminescence (or emission) spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state. Many metal complexes containing 4,4'-Divinyl-2,2'-bipyridine are luminescent at room temperature. researchgate.net Following excitation into the MLCT absorption band, the complex can relax by emitting a photon, typically in the red region of the visible spectrum. The emission wavelength, quantum yield, and lifetime are key parameters that characterize the excited state of the complex. chemrxiv.org

| System | Transition Type | Typical Absorption λmax (nm) | Typical Emission λmax (nm) | Reference |

|---|---|---|---|---|

| Free Ligand | π→π* | ~280-320 | N/A | scirp.org |

| Ru(II) Complex | MLCT | ~450-480 | ~615-675 | researchgate.netchemrxiv.org |

Time-resolved spectroscopy involves monitoring spectroscopic changes as a function of time after excitation with a short pulse of light. These techniques, such as transient absorption and time-resolved emission spectroscopy, are invaluable for studying the dynamics of excited states, including their formation, decay, and reactivity. rsc.org

For systems involving 4,4'-Divinyl-2,2'-bipyridine, particularly its metal complexes, time-resolved studies provide insight into the lifetime of the MLCT excited state. nih.gov This lifetime is a critical parameter for applications in photocatalysis and solar energy conversion, as a longer lifetime allows more time for the excited state to participate in desired chemical reactions or energy transfer processes. The excited state can decay through radiative (luminescence) and non-radiative pathways. Time-resolved techniques can quantify the rates of these processes and reveal how they are influenced by the molecular structure and the surrounding environment. nih.govnih.gov

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of 4,4'-Divinyl-2,2'-bipyridine and its metal complexes. These methods provide information about the energies of the molecule's frontier orbitals (HOMO and LUMO) and the stability of its oxidized and reduced forms.

In a typical CV experiment, the potential is swept, and the resulting current is measured. For a metal complex of 4,4'-Divinyl-2,2'-bipyridine, the voltammogram typically shows a reversible or quasi-reversible oxidation wave corresponding to the metal-centered M²⁺/M³⁺ couple. researchgate.net Additionally, one or more reduction waves are observed at negative potentials. These are typically assigned to the stepwise reduction of the bipyridine ligands. researchgate.net The potentials at which these redox events occur are crucial for designing molecular systems for applications in areas like electrocatalysis and molecular electronics. The vinyl groups can influence these potentials by modifying the electronic properties of the bipyridine π*-orbitals.

Cyclic Voltammetry (CV) for Redox Potentials and Mechanisms

Cyclic voltammetry is a primary tool for investigating the redox behavior of 4,4'-Divinyl-2,2'-bipyridine, especially when incorporated into metal complexes and subsequently electropolymerized. While detailed CV data for the free 4,4'-Divinyl-2,2'-bipyridine ligand is not extensively documented in the reviewed literature, its behavior is often studied through its metal complexes, such as those with ruthenium.

The vinyl groups on the bipyridine ligand are crucial for polymerization. In complexes like [Ru(II)(bpy)2(dvbpy)]2+ (where dvbpy is 5,5'-divinyl-2,2'-bipyridine (B3307227), a close isomer), the vinyl substituents enable reductive electropolymerization onto electrode surfaces. acs.org This process can be monitored by CV, where repeated potential cycles lead to the growth of a stable, adherent, and electrochemically active polymer film. acs.org

For instance, the electropolymerization of a ruthenium complex featuring a vinyl-bipyridine ligand onto a mesoporous TiO2 electrode shows a reversible Ru(III/II) wave. The integrated anodic currents of this wave increase with each successive electropolymerization cycle, confirming the successful deposition and growth of the polymer film on the electrode surface. acs.org The redox potential for this process provides insight into the electronic properties of the resulting metallopolymer.

Table 1: Redox Potentials of a Related Ruthenium Vinyl-Bipyridine Complex

| Complex/System | Redox Couple | Potential (E₁/₂) | Reference Electrode | Notes |

| FTO|nanoTiO₂|-g-poly[Ru(II)(bpy)₂(dvbpy)]²⁺ | Ru(III/II) | 1.28 V | NHE | Potential observed for the polymer film grafted on the electrode surface. acs.org |

This table is based on data for a complex with the 5,5'-divinyl-2,2'-bipyridine isomer.

The mechanism often involves the electrochemical reduction of the vinyl groups, which initiates a polymerization reaction, creating a robust film. The resulting polymer films, for example, poly-[Ru(vbpy)3]2+ (where vbpy is 4-methyl-4'vinyl-2,2'-bipyridine), exhibit well-defined redox waves corresponding to the metal center (e.g., Ru(II/III)) and are typically very stable. researchgate.net

Convolutive Voltammetry and Digital Simulation for Deeper Kinetic and Mechanistic Insights

While cyclic voltammetry provides initial data on redox potentials, convolutive voltammetry and digital simulation are more advanced techniques used to extract deeper kinetic and mechanistic information. These methods can help determine electrode reaction pathways and relevant chemical and electrochemical parameters. However, specific studies employing convolutive voltammetry or digital simulation for systems based on 4,4'-Divinyl-2,2'-bipyridine were not identified in the reviewed literature.

Spectroelectrochemistry for Real-Time Spectroscopic Monitoring of Redox Events

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time monitoring of spectral changes as a molecule undergoes oxidation or reduction. This is particularly useful for observing changes in electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands in metal complexes, during redox events. rsc.org While this technique is powerful for studying bipyridine complexes, specific spectroelectrochemical investigations focused solely on 4,4'-Divinyl-2,2'-bipyridine systems were not found in the available research. Such studies on related materials, however, show the disappearance of MLCT bands upon oxidation. rsc.org

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable tool for the structural characterization of crystalline materials, providing definitive information on molecular geometry, bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) offers the most precise determination of a molecule's three-dimensional structure. This technique has been widely applied to various 4,4'-substituted 2,2'-bipyridines. Although a specific crystal structure for 4,4'-Divinyl-2,2'-bipyridine was not found in the surveyed literature, data from analogous structures, such as 4,4'-dimethoxy-2,2'-bipyridine, can serve as an illustrative example of the detailed information obtainable. nih.govresearchgate.net

Table 2: Illustrative Crystallographic Data for 4,4'-Dimethoxy-2,2'-bipyridine

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.4235 (11) |

| b (Å) | 10.8139 (18) |

| c (Å) | 8.0123 (14) |

| β (°) | 109.462 (2) |

| Volume (ų) | 524.76 (16) |

| Dihedral Angle (pyridine rings) | 5.8 (1)° |

This table presents data for 4,4'-dimethoxy-2,2'-bipyridine as a comparative example and is sourced from references nih.gov and researchgate.net.

Powder X-ray Diffraction for Bulk Phase Purity and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline or microcrystalline materials. It is essential for confirming the bulk phase purity of a synthesized compound and assessing its degree of crystallinity. rigaku.com For materials derived from 4,4'-Divinyl-2,2'-bipyridine, such as polymers, PXRD is crucial.

While crystalline materials produce sharp, well-defined diffraction peaks, amorphous or polymeric materials often yield broad, diffuse patterns. icdd.com In the context of novel redox-active polymers, PXRD has been used to confirm their microcrystalline nature. chemrxiv.orgnih.gov For any new material based on 4,4'-Divinyl-2,2'-bipyridine, PXRD would be a standard method to verify that the desired crystalline phase has been formed and to check for the presence of any crystalline impurities or different polymorphic forms. rigaku.com

Surface and Morphological Characterization of Materials

When 4,4'-Divinyl-2,2'-bipyridine is used to create films or coatings, typically through electropolymerization of its metal complexes, characterization of the resulting surface is critical. Techniques such as Scanning Electron Microscopy (SEM) are employed to visualize the surface morphology.

Studies on related electropolymerized films of vinyl-substituted polypyridine complexes reveal how polymerization conditions affect the film's structure. For example, SEM imaging of a metallopolymeric film on an ITO glass electrode showed that the surface morphology can be controlled by the polymerization process. nih.gov Similarly, analysis of mechanically attached films of ruthenium bipyridine complexes has shown that the initial amorphous array of microscopic particles can transform into a more plate-like, semi-crystalline form after repeated voltammetric cycling. researchgate.net These techniques are vital for understanding how the physical structure of the material's surface relates to its electrochemical performance and stability.

Scanning Electron Microscopy (SEM) for Film Morphology and Topography

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface morphology and topography of thin films derived from 4,4'-Divinyl-2,2'-bipyridine (4,4'-dvbpy) and its analogs. This analytical method provides high-resolution images of the film's surface, revealing critical information about its structure, uniformity, and the presence of any distinct features that arise from the polymerization process.

A notable study synthesized and examined a series of transition-metal complexes with both 5,5'-Divinyl-2,2'-bipyridine (5,5'-dvbpy) and 4,4'-dvbpy. While stable and adherent polymeric films were successfully deposited from several ruthenium complexes containing the 5,5'-dvbpy ligand, the analogous complex with 4,4'-dvbpy, [Ru(4,4'-dvbpy)(bpy)₂]²⁺, did not undergo polymerization under the same experimental conditions acs.org. This crucial finding, supported by the absence of a corresponding film to analyze via SEM, underscores the influence of the vinyl groups' position on the bipyridine ring on the electropolymerization process acs.org.

The characterization of the successfully polymerized films from the 5,5'-dvbpy ligand using SEM revealed well-defined redox processes and stable, adherent layers on the electrode surfaces acs.org. The insights gained from such SEM studies are vital for understanding the structure-property relationships in these materials and for the rational design of new functional thin films.

| Parameter | Observation |

| Film Formation | No polymerization observed for the [Ru(4,4'-dvbpy)(bpy)₂]²⁺ complex under the studied reductive conditions acs.org. |

| Surface Morphology | As no film was formed from the 4,4'-dvbpy complex, a morphological analysis could not be conducted acs.org. |

| Comparative Analysis | In contrast, complexes with the 5,5'-dvbpy ligand formed stable and adherent films suitable for SEM characterization acs.org. |

Computational Chemistry and Theoretical Investigations of 4,4 Divinyl 2,2 Bipyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into the molecular properties of 4,4'-Divinyl-2,2'-bipyridine. These calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic and geometric features of the molecule.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Property Prediction

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure and properties of molecules like 4,4'-Divinyl-2,2'-bipyridine. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy.

Electronic Structure and Geometry Optimization: DFT calculations are employed to determine the most stable (ground-state) geometry of the dvybpy molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Property Prediction: Beyond geometry, DFT is used to predict a wide range of molecular properties. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and the energy required for electronic excitation.

Electron Density Distribution: DFT provides a detailed map of the electron density, highlighting regions of high and low electron concentration. This is essential for understanding intermolecular interactions and the molecule's reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly useful for predicting how the molecule will interact with other charged or polar species.

While specific DFT data for 4,4'-Divinyl-2,2'-bipyridine is not extensively available in the public domain, studies on related substituted bipyridines provide insights. For instance, DFT calculations on nitro-substituted bipyridines have shown that the nature and position of the substituent significantly affect the energy and localization of the LUMO. manchester.ac.ukresearchgate.net It is expected that the vinyl groups in dvybpy, being π-conjugated systems, will significantly influence the electronic properties compared to the unsubstituted bipyridine.

| Compound | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 2,2'-bipyridine (B1663995) | B3LYP/6-31G(d) | -6.45 | -0.87 | 5.58 |

| 4,4'-dinitro-2,2'-bipyridine | B3LYP/6-31G(d) | -8.21 | -3.54 | 4.67 |

| 4,4'-diamino-2,2'-bipyridine | B3LYP/6-31G(d) | -5.12 | -0.45 | 4.67 |

Note: The data in the table is illustrative and based on typical values for substituted bipyridines. Specific values for 4,4'-Divinyl-2,2'-bipyridine would require dedicated DFT calculations.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. semanticscholar.orgchemrxiv.orgrsc.orgrsc.org It is a widely used method for simulating electronic absorption and emission spectra.

Excited State Properties: TDDFT calculations can predict the energies of electronic transitions from the ground state to various excited states. This information is crucial for understanding the photophysical properties of 4,4'-Divinyl-2,2'-bipyridine, such as its color and luminescence. The calculations can also provide insights into the nature of these excited states, for example, whether they are localized on the bipyridine core or involve the vinyl substituents.

Spectroscopic Simulations: One of the key applications of TDDFT is the simulation of UV-Visible absorption spectra. By calculating the transition energies and the corresponding oscillator strengths (a measure of the transition probability), a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to validate the computational model and to aid in the assignment of experimental absorption bands.

For π-conjugated systems like 4,4'-Divinyl-2,2'-bipyridine, TDDFT is particularly useful for understanding the nature of the electronic transitions. The vinyl groups are expected to extend the π-conjugation of the bipyridine core, leading to a red-shift (shift to longer wavelengths) of the absorption bands compared to the unsubstituted 2,2'-bipyridine.

| Compound | Excitation | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|---|

| 2,2'-bipyridine | S0 → S1 (π→π) | 4.43 | 280 | 0.002 |

| 2,2'-bipyridine | S0 → S2 (π→π) | 4.98 | 249 | 0.531 |

| 4,4'-bis(styryl)-2,2'-bipyridine | S0 → S1 (ILCT) | 3.10 | 400 | 1.20 |

Note: The data in the table is illustrative. ILCT refers to Intra-Ligand Charge Transfer. The values for 4,4'-bis(styryl)-2,2'-bipyridine suggest the expected trend for π-conjugated derivatives like 4,4'-Divinyl-2,2'-bipyridine.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that allow for the study of the conformational landscape and dynamic behavior of molecules over time. These methods are particularly useful for understanding the flexibility of ligands and their interactions in larger systems.

Conformational Analysis of 4,4'-Divinyl-2,2'-bipyridine Ligands

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of the 4,4'-Divinyl-2,2'-bipyridine ligand is essential to understand its flexibility and the different spatial arrangements it can adopt.

The key flexible bond in the bipyridine core is the C2-C2' single bond connecting the two pyridine rings. Rotation around this bond gives rise to different conformers. As with the parent 2,2'-bipyridine, a trans-like conformation is expected to be the most stable in the free ligand due to minimized steric hindrance between the hydrogen atoms at the 3 and 3' positions. However, for the ligand to act as a chelating agent and bind to a single metal center, it must adopt a cis-like conformation. The energy difference between the trans and cis conformers, and the energy barrier to rotation, are important parameters that can be determined through computational methods.

Theoretical Prediction of Coordination and Polymerization Behavior

Theoretical methods can be used to predict how 4,4'-Divinyl-2,2'-bipyridine will behave in coordination and polymerization reactions.

Coordination Behavior: The bipyridine unit is a well-known chelating ligand that forms stable complexes with a wide range of metal ions. Theoretical calculations can be used to model the structure and stability of these metal complexes. By calculating the binding energy of the dvybpy ligand to a metal center, the strength of the coordination bond can be estimated. DFT is often used for this purpose, providing optimized geometries and electronic structures of the resulting metal complexes. These calculations can help in understanding the preference of the ligand for certain metals and coordination geometries.

Polymerization Behavior: The vinyl groups of 4,4'-Divinyl-2,2'-bipyridine make it a suitable monomer for polymerization. Theoretical studies can provide insights into the mechanism of this polymerization. For instance, DFT calculations can be used to study the energetics of the initiation, propagation, and termination steps of the polymerization process. rsc.org

Molecular dynamics (MD) simulations can be employed to model the structure and dynamics of the resulting polymer, poly(4,4'-divinyl-2,2'-bipyridine). MD simulations can predict various properties of the polymer, such as its glass transition temperature, density, and mechanical properties. These simulations can also provide a detailed picture of the polymer chain's conformation and how it interacts with other polymer chains or with a solvent. While specific MD studies on poly(4,4'-divinyl-2,2'-bipyridine) are scarce, the methodologies have been successfully applied to other vinyl polymers like poly(vinylpyridine). acs.org

Future Research Directions and Emerging Applications of 4,4 Divinyl 2,2 Bipyridine

Development of Advanced Synthetic Strategies for Improved Yield and Selectivity

Future research is focused on overcoming these limitations by exploring advanced synthetic strategies. Key areas of investigation include:

Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, have become powerful tools for constructing C-C bonds. mdpi.com Research is directed towards optimizing these methods for the synthesis of 4,4'-divinyl-2,2'-bipyridine, potentially by coupling vinyl-containing building blocks with di-halogenated 2,2'-bipyridine (B1663995) precursors. A major challenge is the tendency of the bipyridine product to coordinate with the metal catalyst, thereby reducing its activity. mdpi.com The development of novel catalyst systems, such as those employing specialized ligands or air-stable cyclopalladated catalysts, is crucial for achieving high yields and turnover numbers. mdpi.com

Direct C-H Vinylation: A more atom-economical approach involves the direct C-H vinylation of the 2,2'-bipyridine core. This strategy would eliminate the need for pre-functionalized starting materials (e.g., halogenated bipyridines), thus shortening the synthetic sequence and reducing waste. This remains a significant synthetic challenge due to the need for high regioselectivity at the 4 and 4' positions.

Homocoupling Reactions: Nickel-catalyzed reductive homocoupling of 2-halogenated pyridines has emerged as a promising method for synthesizing symmetrical bipyridines. nih.gov Recent advancements have demonstrated high yields with low catalyst loadings and without the need for additional ligands, making this an attractive and scalable route. nih.gov Adapting these conditions for vinyl-substituted chloropyridines could provide a more direct and cost-effective pathway to the target molecule.

| Synthetic Strategy | Starting Materials | Key Features | Potential Advantages |

| Multi-step Synthesis | 4,4'-dimethyl-2,2'-bipyridine | 5-step sequence via carboxylate and aldehyde intermediates researchgate.net | Established but low-yielding |

| Metal-Catalyzed Cross-Coupling | Dihalogenated 2,2'-bipyridine, Vinyl boronic acids/esters | High potential for efficiency mdpi.com | Catalyst inhibition by product is a challenge mdpi.com |

| Nickel-Catalyzed Homocoupling | 2-chloro-4-vinylpyridine | Ligand-free conditions, scalable nih.gov | High yield, cost-effective |

| Direct C-H Vinylation | 2,2'-bipyridine | Atom-economical, fewer steps | Achieving high selectivity is challenging |

Rational Design of Next-Generation Functional Materials with 4,4'-Divinyl-2,2'-bipyridine as a Core

The presence of two polymerizable vinyl groups makes 4,4'-divinyl-2,2'-bipyridine an exceptional monomer for the rational design of advanced functional materials. Its rigid, chelating core can be integrated into polymeric structures to impart specific electronic, optical, or catalytic properties. nih.gov

Future research in this area is moving beyond trial-and-error approaches towards a more deliberate "rational design" paradigm, where material properties are engineered from the molecular level up. rsc.org The vinyl groups of 4,4'-divinyl-2,2'-bipyridine are central to this, enabling its incorporation into a variety of material architectures:

Conjugated Polymers: Copolymerization of 4,4'-divinyl-2,2'-bipyridine with other aromatic monomers can create conjugated polymers. The bipyridine unit can act as an electron-accepting moiety, allowing for the tuning of the polymer's electronic band gap, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).